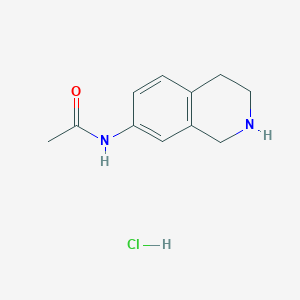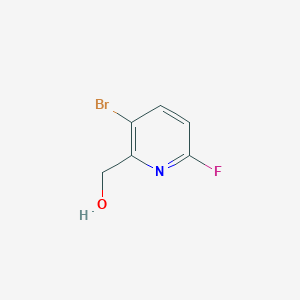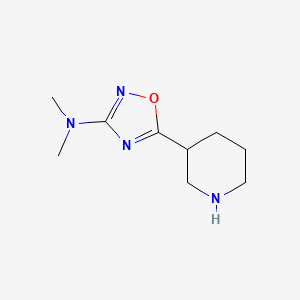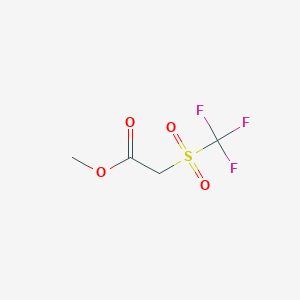
N-(1,2,3,4-Tetrahydroisoquinolin-7-yl)acetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1,2,3,4-Tetrahydroisoquinolin-7-yl)acetamide hydrochloride” is a chemical compound with the molecular formula C11H15ClN2O . It has an average mass of 226.703 Da and a monoisotopic mass of 226.087296 Da . This compound is used for pharmaceutical testing .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H14N2O.ClH/c1-8(14)13-11-3-2-9-4-5-12-7-10(9)6-11;/h2-3,6,12H,4-5,7H2,1H3,(H,13,14);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D model of the molecule.Physical and Chemical Properties Analysis
“this compound” is a powder with a molecular weight of 226.71 .Aplicaciones Científicas De Investigación
Structural Aspects and Properties
Research by Karmakar et al. (2007) investigated the structural aspects of isoquinoline derivatives, revealing their potential for forming gels and crystalline solids upon treatment with mineral acids. This study highlighted the unique fluorescence properties of these compounds when interacting with certain guests or upon protonation, which could be leveraged in material science and sensing applications (Karmakar, Sarma, & Baruah, 2007).
Synthesis and Catalytic Applications
Skupinska et al. (2002) developed a method for preparing amino-substituted tetrahydroquinolines and tetrahydroisoquinolines via catalytic hydrogenation, followed by acetamide hydrolysis. This synthesis technique could be useful for generating compounds with potential pharmacological properties (Skupinska, McEachern, Skerlj, & Bridger, 2002).
Antimicrobial and Anticancer Activities
El-Aasr et al. (2021) explored the microbial transformation of isoquinoline and benzylisoquinoline alkaloids, finding that the generated metabolites displayed anti-inflammatory, antimicrobial, cytotoxicity, and anticancer activities. This research suggests potential therapeutic applications for isoquinoline derivatives in treating various diseases (El-Aasr, Eliwa, Albadry, Ibrahim, Kabbash, Meepagala, Khan, Khan, & Ross, 2021).
Analgesic and Anti-Inflammatory Activities
Yusov et al. (2019) synthesized (3,3-dipropyl-6,7-dimethoxy-3,4-dihydroisoquinolin-2(2H)-ylidene)acetamides and studied their analgesic and anti-inflammatory effects. Their findings indicate that these compounds show significant analgesic effects comparable to conventional treatments, suggesting their potential as novel pain management therapies (Yusov, Chashchina, Mikhailovskii, & Rudakova, 2019).
Neuroprotective Effects
Ghosh et al. (2008) evaluated a novel anilidoquinoline derivative for its therapeutic efficacy in treating Japanese encephalitis, demonstrating significant antiviral and antiapoptotic effects in vitro. This suggests that certain isoquinoline derivatives could offer promising avenues for developing treatments against viral encephalitis (Ghosh, Swarup, Saxena, Das, Hazra, Paira, Banerjee, Mondal, & Basu, 2008).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and using protective gloves/protective clothing/eye protection/face protection .
Direcciones Futuras
The future directions for “N-(1,2,3,4-Tetrahydroisoquinolin-7-yl)acetamide hydrochloride” and similar compounds are likely to involve further exploration of their biological activities and potential applications in treating various diseases . The development of novel 1,2,3,4-tetrahydroisoquinoline analogs with potent biological activity is an active area of research .
Propiedades
IUPAC Name |
N-(1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c1-8(14)13-11-3-2-9-4-5-12-7-10(9)6-11;/h2-3,6,12H,4-5,7H2,1H3,(H,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPIQNBBDOQKKEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(CCNC2)C=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[Ethyl(2,2,2-trifluoroethyl)amino]propan-1-ol hydrochloride](/img/structure/B1379220.png)

![Ethyl 2-[1-(chlorosulfonyl)cyclopropyl]acetate](/img/structure/B1379222.png)


![8a-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile](/img/structure/B1379226.png)

![tert-Butyl N-[(1R)-1-carbamoylpropyl]carbamate](/img/structure/B1379229.png)

![Tert-butyl 3-[(3-fluoropyridin-2-yl)oxy]azetidine-1-carboxylate](/img/structure/B1379233.png)

![[3-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride](/img/structure/B1379238.png)

![3-(4-Aminobutyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1379241.png)
